molecular formula C18H17NO3 B214941 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Numéro de catalogue B214941
Poids moléculaire: 295.3 g/mol
Clé InChI: CACBKRHORXSYLU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as EIDD-2801, is a small-molecule drug that has shown promise in treating a range of viral infections, including influenza and coronaviruses. This molecule was first identified in 2019 by scientists at Emory University and has since been the subject of extensive research.

Mécanisme D'action

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one works by inhibiting viral RNA synthesis, which is essential for the replication of many viruses. This molecule is a prodrug, meaning that it is converted into its active form by enzymes within infected cells. Once activated, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one incorporates into viral RNA, causing lethal mutations that prevent the virus from replicating.
Biochemical and Physiological Effects:
3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to have minimal toxicity in animal models, suggesting that it may be a safe and effective treatment for viral infections in humans. This molecule is rapidly absorbed and distributed throughout the body, with a half-life of approximately 11 hours in rats. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has also been shown to cross the blood-brain barrier, suggesting that it may be effective against viral infections of the central nervous system.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it can be administered orally, making it a convenient treatment option for patients. This molecule has also been shown to have broad-spectrum activity against a range of viruses, making it a promising candidate for the development of new antiviral drugs. However, one limitation of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is that it may be less effective against viruses that do not rely on RNA synthesis for replication.

Orientations Futures

There are several potential future directions for research on 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. One possible avenue is to explore the use of this molecule in combination with other antiviral drugs, to determine whether it can enhance their efficacy. Another area of research could be to investigate the potential use of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one as a prophylactic treatment for viral infections, to prevent the spread of viruses in high-risk populations. Finally, further studies could be conducted to better understand the mechanism of action of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one, to identify ways to optimize its antiviral activity.

Méthodes De Synthèse

The synthesis of 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one involves several steps, starting with the reaction of 4-ethylbenzaldehyde with ethyl acetoacetate to form the intermediate 4-ethyl-2-oxobut-3-enal. This intermediate is then reacted with indole-2-one to form the final product, 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one. The synthesis of this molecule has been optimized to produce high yields and purity, making it a viable candidate for further research.

Applications De Recherche Scientifique

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to be effective against a range of viral infections, including influenza, SARS-CoV-2, and other coronaviruses. In preclinical studies, this molecule has been shown to reduce viral replication and improve survival rates in animal models. 3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one is currently being evaluated in clinical trials for the treatment of COVID-19.

Propriétés

Nom du produit

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one

Formule moléculaire

C18H17NO3

Poids moléculaire

295.3 g/mol

Nom IUPAC

3-[2-(4-ethylphenyl)-2-oxoethyl]-3-hydroxy-1H-indol-2-one

InChI

InChI=1S/C18H17NO3/c1-2-12-7-9-13(10-8-12)16(20)11-18(22)14-5-3-4-6-15(14)19-17(18)21/h3-10,22H,2,11H2,1H3,(H,19,21)

Clé InChI

CACBKRHORXSYLU-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

SMILES canonique

CCC1=CC=C(C=C1)C(=O)CC2(C3=CC=CC=C3NC2=O)O

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.